N-phenethyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

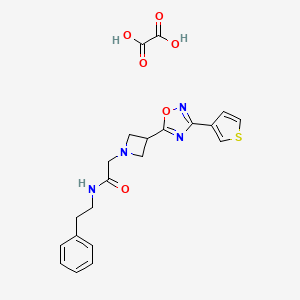

This compound is a synthetic small molecule featuring a phenethyl group attached to an acetamide backbone, a 1,2,4-oxadiazole ring substituted with a thiophen-3-yl moiety, and an azetidine (four-membered saturated nitrogen heterocycle) linker. The oxalate salt form enhances aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name |

oxalic acid;N-(2-phenylethyl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S.C2H2O4/c24-17(20-8-6-14-4-2-1-3-5-14)12-23-10-16(11-23)19-21-18(22-25-19)15-7-9-26-13-15;3-1(4)2(5)6/h1-5,7,9,13,16H,6,8,10-12H2,(H,20,24);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRLPBLAKWGTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Structural Variations

Key analogs and their distinguishing features are summarized below:

*Calculated based on structural formulas.

Structural Insights :

- Phenethyl vs. Phenyl/Cyclopropyl: The phenethyl group in the target compound increases lipophilicity (logP ~2.8 vs.

- Oxadiazole Substitution : The thiophen-3-yl group introduces π-π stacking capability, contrasting with the methyl group in the cyclopropyl analog, which may reduce steric hindrance .

- Salt Form : Oxalate salts universally improve solubility (e.g., ~10 mg/mL in water for oxalate vs. <1 mg/mL for free bases) .

Yield Comparison :

Spectroscopic Profiles

IR and NMR Highlights :

Hypothesized Structure-Activity Relationships (SAR)

- Phenethyl Group : Enhances hydrophobic interactions in binding pockets compared to smaller substituents (e.g., cyclopropyl) .

- Thiophen-3-yl vs. Methyl : The thiophene’s sulfur atom may participate in hydrogen bonding or coordinate metal ions, unlike methyl’s purely steric role.

- Azetidine vs. Triazole Linkers : Azetidine’s conformational rigidity could improve target selectivity over flexible triazole linkers .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-phenethyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?

- Answer : The synthesis typically involves:

Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., reflux with toluene/water mixtures) .

Azetidine functionalization : Coupling reactions to introduce the azetidine moiety, often using sodium azide (NaN₃) or copper-catalyzed click chemistry .

Oxalate salt formation : Acid-base reaction to improve solubility and stability .

- Key considerations : Optimize temperature (e.g., 80–150°C), solvent polarity (e.g., DMF for polar intermediates), and reaction time (5–8 hours for cycloadditions) .

Q. How can researchers confirm the structural integrity and purity of the compound?

- Answer : Use a combination of:

- NMR spectroscopy : Confirm proton environments (e.g., thiophenyl protons at δ 7.2–7.5 ppm, azetidine CH₂ groups at δ 3.5–4.0 ppm) .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at 1670–1680 cm⁻¹, oxadiazole C-N at 1300 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) .

- HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can contradictory data between spectroscopic methods (e.g., NMR vs. MS) be resolved during structural characterization?

- Answer :

Cross-validate with 2D NMR : Use HSQC or HMBC to resolve ambiguous proton-carbon correlations .

Isotopic labeling : Track unexpected peaks (e.g., deuterated solvents may cause shifts).

Repeat under controlled conditions : Ensure sample dryness to avoid hydrate formation, which skews MS data .

- Example : A 1H NMR singlet at δ 5.4 ppm (azetidine CH₂) might conflict with MS fragmentation; 13C NMR can confirm connectivity .

Q. What strategies optimize reaction yields for azetidine-oxadiazole hybrids?

- Answer :

- Catalyst selection : Copper(I) iodide for click chemistry (e.g., 10 mol% Cu(OAc)₂ in tert-butanol/water) improves triazole linkage yields .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance azetidine coupling, while toluene minimizes side reactions during oxadiazole cyclization .

- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) prevents decomposition of thermally labile intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Answer :

-

Modify substituents : Compare analogs with varying groups (e.g., cyclopropyl vs. thiophene) to assess bioactivity .

-

Biological assays : Test against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR .

-

Computational docking : Predict binding modes with software like AutoDock to prioritize synthetic targets .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Answer :

pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC at 24-hour intervals .

Light/thermal stress : Expose to UV (254 nm) or 40°C for 72 hours; track decomposition by TLC .

Metabolic stability : Use liver microsomes to identify CYP450-mediated degradation .

Q. How can researchers address low solubility in aqueous assays?

- Answer :

- Salt formation : Oxalate improves water solubility but may alter pharmacokinetics; test alternative counterions (e.g., hydrochloride) .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) for in situ activation .

Data Contradiction & Mechanistic Analysis

Q. How to interpret conflicting bioactivity data between in vitro and cell-based assays?

- Answer :

- Membrane permeability : Measure logP (e.g., >3 suggests poor aqueous uptake) .

- Efflux pumps : Inhibit P-gp with verapamil to assess transporter-mediated resistance .

- Metabolite interference : Use LC-MS to identify active/inactive metabolites .

Q. What computational tools predict the compound’s interaction with biological targets?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.